Olopatadine-d3 N-Oxide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H23NO4 |

|---|---|

分子量 |

356.4 g/mol |

IUPAC 名称 |

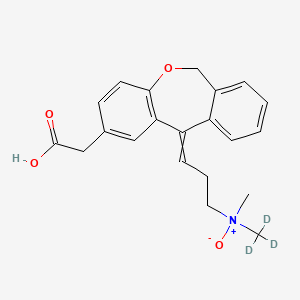

3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide |

InChI |

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/i1D3 |

InChI 键 |

TXKZPVWYFNGMCP-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] |

规范 SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

Olopatadine-d3 N-Oxide chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Olopatadine-d3 N-Oxide, a labeled metabolite of the antihistaminic drug Olopatadine. This document is intended to serve as a valuable resource for professionals in research and development, providing key data on its chemical identity, properties, and analytical considerations.

Chemical and Physical Properties

This compound is the deuterated form of Olopatadine N-Oxide, which is a metabolite of Olopatadine.[1][2] The incorporation of three deuterium atoms on one of the N-methyl groups makes it a useful internal standard for pharmacokinetic and metabolic studies.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Chemical Name | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid | [2] |

| Synonyms | (Z)-3-(2-(Carboxymethyl)dibenzo(b,e)oxepin-11(6H)-ylidene(-N,N-dimethylpropan-1-amine-d3 oxide | N/A |

| CAS Number | 1246832-94-9 | [2] |

| Molecular Formula | C₂₁H₂₀D₃NO₄ | [2] |

| Molecular Weight | 356.43 g/mol | [2] |

| Appearance | Pale Yellow Solid | [2] |

| Melting Point | 108-112°C (decomposes) | [3] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2] |

Synthesis and Metabolism

Proposed Synthesis

A plausible final step for the synthesis of this compound would be the oxidation of Olopatadine-d3 using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Figure 1: Proposed final step in the synthesis of this compound.

Metabolic Pathway

Olopatadine N-Oxide is a known metabolite of Olopatadine.[1][3] In humans, Olopatadine undergoes hepatic metabolism to a limited extent. The N-oxide metabolite is formed through the action of flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[4]

Figure 2: Metabolic conversion of Olopatadine to Olopatadine N-Oxide.

Analytical Methodologies

Detailed experimental protocols for the analysis of this compound are not publicly available. However, based on the analytical methods developed for Olopatadine and its impurities, a general approach can be outlined. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of Olopatadine.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. The purity of commercially available Olopatadine N-Oxide is often stated as >95% by HPLC.[1]

Table 2: General HPLC Parameters for Olopatadine Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV at a specific wavelength (e.g., 298 nm for Olopatadine) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Mass Spectrometry (MS)

While specific mass spectra for this compound are not found in the search results, predicted mass spectrometry data for the non-deuterated Olopatadine N-oxide is available and can serve as a reference. The mass spectrum of the deuterated compound would be expected to show a mass shift corresponding to the three deuterium atoms.

General Analytical Workflow

The characterization and quality control of a reference standard like this compound would typically follow a structured workflow.

Figure 3: A general experimental workflow for the characterization of a chemical reference standard.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not publicly available. Researchers would need to acquire this data through their own experimental analysis. For mass spectrometry, as mentioned, a mass shift of +3 Da compared to the non-deuterated standard would be expected.

Conclusion

This compound is a critical tool for researchers studying the metabolism and pharmacokinetics of Olopatadine. This guide has summarized the key available chemical properties and provided a framework for its synthesis and analysis. While detailed experimental protocols and spectroscopic data are not widely published, the information presented here, based on the properties of the non-deuterated analogue and general chemical principles, offers a solid foundation for its use in a research setting. Further experimental work is necessary to fully characterize this labeled compound.

References

Olopatadine-d3 N-Oxide: A Comprehensive Technical Guide

CAS Number: 1246832-94-9

This technical guide provides an in-depth overview of Olopatadine-d3 N-Oxide, a deuterated metabolite of the antihistamine and mast cell stabilizer, Olopatadine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analytical methods, and the biological pathways of its parent compound.

Physicochemical Properties

This compound is a stable isotope-labeled form of Olopatadine N-Oxide, a primary metabolite of Olopatadine. The incorporation of deuterium atoms provides a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays.

| Property | Value | Reference |

| CAS Number | 1246832-94-9 | [1] |

| Molecular Formula | C₂₁H₂₀D₃NO₄ | [1][2] |

| Molecular Weight | 356.43 g/mol | [1][2] |

| Appearance | Pale Yellow Solid | [3] |

| Melting Point | 108-112°C (decomposition) | [4][5] |

| Solubility | Soluble in Methanol | [4] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [3] |

| Alternate CAS Number (non-deuterated) | 203188-31-2 | [1] |

| Unlabelled CAS Number | 173174-07-7 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process, beginning with the synthesis of a deuterated Olopatadine intermediate, followed by N-oxidation. While a specific protocol for the d3 variant is not publicly detailed, a plausible synthetic route can be derived from the established synthesis of deuterated Olopatadine analogues and the general principles of N-oxidation of tertiary amines.

Proposed Synthesis of Olopatadine-d3

The synthesis of a deuterated analogue, Olopatadine-d6, has been described and can be adapted for the synthesis of the d3 variant. A key step involves the introduction of the deuterated methyl group. The following is a proposed workflow based on established chemical principles.

Caption: Proposed synthetic workflow for Olopatadine-d3.

Methodology:

-

Wittig Reaction: The synthesis would likely commence with a Wittig reaction between 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) and a suitable phosphonium ylide derived from (3-(methylamino)propyl)triphenylphosphonium bromide. This reaction establishes the propylidene side chain.

-

Hydrolysis: Subsequent hydrolysis of the resulting ester or amide intermediate would yield the corresponding carboxylic acid.

-

Deuteromethylation: The secondary amine would then be reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to introduce the trideuteromethyl group, yielding Olopatadine-d3.

N-Oxidation to this compound

The final step is the oxidation of the tertiary amine of Olopatadine-d3 to the corresponding N-oxide.

References

Technical Guide: Olopatadine-d3 N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide, a key metabolite of the antihistamine Olopatadine. This document details its molecular properties, outlines a representative analytical methodology for its quantification, and describes its formation through metabolic pathways. The information presented is intended to support research and development activities involving Olopatadine and its metabolites.

Core Molecular Data

This compound is the deuterated form of Olopatadine N-Oxide, a primary metabolite of Olopatadine. The inclusion of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies. The key quantitative data for this compound and its related non-deuterated analog are summarized below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₂₁H₂₀D₃NO₄ | 356.44[1] |

| Olopatadine N-Oxide | C₂₁H₂₃NO₄ | 353.42[1] |

Metabolic Pathway of Olopatadine

Olopatadine undergoes metabolism in the body to form several metabolites, with Olopatadine N-Oxide and N-desmethyl Olopatadine being significant. The N-oxidation pathway is a key metabolic route.

Experimental Protocols

Representative Analytical Method: Quantification of Olopatadine and its Metabolites in Human Plasma by LC-MS/MS

This section outlines a representative protocol for the simultaneous determination of Olopatadine and its metabolites, including the N-oxide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies. This compound can be used as an internal standard in such assays.

3.1.1. Materials and Reagents

-

Olopatadine hydrochloride reference standard

-

Olopatadine N-Oxide reference standard

-

This compound (as internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

3.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3.1.3. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.0-3.1 min: Return to 10% B

-

3.1-5.0 min: Re-equilibration at 10% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

3.1.4. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Olopatadine: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)

-

Olopatadine N-Oxide: Precursor ion > Product ion (specific m/z to be determined)

-

This compound (IS): Precursor ion > Product ion (specific m/z to be determined)

-

-

Instrument Parameters: Optimized for sensitivity and specificity (e.g., collision energy, declustering potential).

3.1.5. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.6. Calibration and Quality Control

-

Prepare calibration standards by spiking drug-free human plasma with known concentrations of Olopatadine and Olopatadine N-Oxide.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

Process calibration standards and QC samples alongside the unknown samples.

Synthesis of Olopatadine N-Oxide

A general procedure for the N-oxidation of tertiary amines can be adapted for the synthesis of Olopatadine N-Oxide from Olopatadine.

3.2.1. Materials

-

Olopatadine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

-

Dichloromethane or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

3.2.2. Procedure

-

Dissolve Olopatadine in dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Olopatadine N-Oxide.

The synthesis of the deuterated analog, this compound, would start from the corresponding deuterated Olopatadine precursor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Olopatadine and its metabolites.

Conclusion

This technical guide provides essential information on this compound, including its molecular properties and its role in the metabolic pathway of Olopatadine. The detailed representative analytical protocol and synthesis overview serve as valuable resources for researchers and professionals in the field of drug development and metabolism. The use of deuterated standards like this compound is critical for accurate bioanalytical assays, enabling robust pharmacokinetic and metabolic profiling of Olopatadine.

References

An In-depth Technical Guide to the Synthesis of Olopatadine-d3 N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Olopatadine-d3 N-Oxide, a labeled metabolite of the antihistamine Olopatadine. Due to the limited availability of direct literature on this specific synthesis, this document presents a logical, multi-step approach based on established chemical transformations, including the synthesis of the Olopatadine core, deuterium labeling, and subsequent N-oxidation.

Introduction

Olopatadine is a selective histamine H1 antagonist used in the treatment of allergic conjunctivitis. Its metabolites, including the N-oxide, are crucial for understanding its pharmacokinetic and metabolic profile. The deuterium-labeled analog, this compound, serves as an invaluable internal standard for mass spectrometry-based bioanalytical assays, enabling precise quantification in complex biological matrices. This guide details a feasible synthetic route, provides hypothetical experimental protocols, and visualizes the chemical transformations involved.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three main stages:

-

Synthesis of a Monomethylamino Precursor: Starting from the key intermediate, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac), a sidechain is introduced via a Wittig reaction with a protected aminopropyl reagent, followed by demethylation or direct use of a monomethylamino reagent to yield N-desmethyl-Olopatadine.

-

Deuterium Labeling: The secondary amine of N-desmethyl-Olopatadine is then alkylated using a trideuteromethylating agent, such as iodomethane-d3 (CD₃I), to introduce the deuterium label and form Olopatadine-d3.

-

N-Oxidation: The final step involves the selective oxidation of the tertiary amine in Olopatadine-d3 to the corresponding N-oxide using a suitable oxidizing agent.

This pathway is illustrated in the workflow diagram below.

Caption: Proposed multi-stage synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from general procedures for Olopatadine synthesis and N-oxidation of tertiary amines. These should be considered as a starting point for optimization by qualified researchers.

Stage 1: Synthesis of (Z)-11-(3-(Methylamino)propylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (N-Desmethyl-Olopatadine)

This stage involves a Wittig reaction between Isoxepac and a suitable phosphonium ylide.

-

Preparation of the Ylide:

-

Suspend [3-(Methylamino)propyl]triphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the suspension to -78°C.

-

Add a strong base, such as n-butyllithium (2.5 equivalents, as a solution in hexanes), dropwise while maintaining the temperature below -70°C.

-

Allow the resulting deep red or orange solution to stir at -78°C for 1 hour to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Dissolve Isoxepac (1 equivalent) in anhydrous THF.

-

Add the Isoxepac solution dropwise to the cold ylide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Adjust the pH of the aqueous layer to approximately 4-5 with a suitable acid (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate the desired Z-isomer of N-Desmethyl-Olopatadine.

-

Stage 2: Synthesis of (Z)-11-(3-(Dimethyl-d3-amino)propylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Olopatadine-d3)

This step introduces the deuterium label via alkylation.

-

Alkylation Reaction:

-

Dissolve N-Desmethyl-Olopatadine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Add iodomethane-d3 (CD₃I) (1.1-1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine to remove the solvent and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The resulting crude Olopatadine-d3 can be purified by recrystallization or column chromatography if necessary.

-

Stage 3: Synthesis of this compound

The final step is the oxidation of the tertiary amine.

-

N-Oxidation Reaction:

-

Dissolve Olopatadine-d3 (1 equivalent) in a suitable solvent like dichloromethane (DCM) or methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add an oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), added portion-wise. Alternatively, aqueous hydrogen peroxide (H₂O₂) can be used, sometimes with a catalyst.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for the disappearance of the starting material.

-

-

Work-up and Purification:

-

Quench any excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (for m-CPBA) or manganese dioxide (for H₂O₂).

-

If using DCM, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The final product, this compound, can be purified by preparative HPLC or crystallization to achieve high purity.

-

Data Presentation

As this guide presents a proposed synthesis, experimental data such as yields and purity are not available. The following tables provide a template for recording such data during the synthesis campaign.

Table 1: Summary of Reaction Yields

| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | Wittig Reaction | Isoxepac | N-Desmethyl-Olopatadine | |||

| 2 | Alkylation | N-Desmethyl-Olopatadine | Olopatadine-d3 | |||

| 3 | N-Oxidation | Olopatadine-d3 | This compound |

Table 2: Purity and Characterization Data

| Compound | Method | Purity (%) | ¹H NMR | ¹³C NMR | MS (m/z) |

| N-Desmethyl-Olopatadine | HPLC | Consistent | Consistent | [M+H]⁺ | |

| Olopatadine-d3 | HPLC | Consistent | Consistent | [M+H]⁺ | |

| This compound | HPLC | Consistent | Consistent | [M+H]⁺ |

Visualization of Key Transformations

The following diagrams illustrate the core chemical transformations described in the protocols.

Caption: The Wittig reaction to form the N-desmethyl sidechain.

Caption: Alkylation with iodomethane-d3 to introduce the label.

Caption: N-oxidation of the tertiary amine to form the N-oxide.

Conclusion

This technical guide provides a comprehensive and logical framework for the synthesis of this compound. While direct experimental data is scarce, the proposed pathway is based on well-established and reliable chemical reactions. Researchers and drug development professionals can use this guide as a foundational document for the in-house synthesis of this important labeled metabolite, enabling critical bioanalytical studies in the development and lifecycle management of Olopatadine. All experimental work should be conducted by trained professionals with appropriate safety precautions.

Technical Guide: Olopatadine N-Oxide, a Key Metabolite of Olopatadine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Olopatadine is a well-established antihistamine and mast cell stabilizer. Understanding its metabolic fate is crucial for a comprehensive assessment of its pharmacology and safety profile. This technical guide provides an in-depth review of Olopatadine N-Oxide (M3), a significant metabolite of Olopatadine. It details the metabolic pathway responsible for its formation, presents quantitative pharmacokinetic data, and outlines the bioanalytical methodologies used for its quantification. This document also clarifies the role of deuterated analogs, such as Olopatadine-d3, as internal standards in analytical assays rather than as metabolites.

Metabolic Pathways of Olopatadine

The biotransformation of Olopatadine occurs primarily in the liver and leads to the formation of two principal metabolites: N-desmethyl olopatadine (M1) and Olopatadine N-oxide (M3). While renal excretion of the unchanged parent drug is the main route of elimination (approximately 60-70% of the dose), these metabolic pathways are significant for characterizing the drug's complete disposition.[1]

The formation of Olopatadine N-oxide is a Phase I metabolic reaction catalyzed predominantly by flavin-containing monooxygenases (FMOs), specifically isoforms FMO1 and FMO3.[2] This is distinct from the N-demethylation pathway, which is catalyzed by Cytochrome P450 3A4 (CYP3A4). In vitro studies using human liver microsomes have shown that the formation rate of Olopatadine N-oxide is substantially higher than that of the N-desmethyl metabolite, indicating it is a major metabolic route.

The Role of Olopatadine-d3 in Bioanalysis

In pharmacokinetic and metabolic studies, stable isotope-labeled compounds are critical for achieving high accuracy and precision. Olopatadine-d3 is the deuterium-labeled analog of Olopatadine.[3] It is not a metabolite formed in vivo. Instead, it is synthesized and used as an internal standard (IS) for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Because Olopatadine-d3 is chemically identical to Olopatadine, it co-elutes chromatographically and exhibits the same ionization efficiency and extraction recovery. However, its mass is 3 daltons higher due to the deuterium atoms. This mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte. By adding a known amount of Olopatadine-d3 to every sample, it serves as a reference to correct for any sample loss during preparation or fluctuations in instrument response, ensuring robust and reliable quantification of both the parent drug and its true metabolites, like Olopatadine N-oxide. Consequently, Olopatadine-d3 N-Oxide is the N-oxide of the internal standard, a compound that may be monitored in analytical validations but is not a metabolite of the administered drug.[4]

Quantitative Data and Pharmacokinetics

The quantification of Olopatadine N-oxide has been performed in various matrices, providing key insights into its formation and exposure.

In Vitro Metabolism Rate

Studies using human liver microsomes provide a direct measure of the enzymatic rate of metabolite formation.

| Analyte | Formation Rate (pmol/min/mg protein) | Reference |

| Olopatadine N-oxide (M3) | 2.50 | |

| N-desmethyl Olopatadine (M1) | 0.330 |

Pharmacokinetic Parameters in Human Plasma

Following topical ocular administration of a 0.77% Olopatadine solution, the N-oxide metabolite was detectable at low concentrations in plasma.

| Parameter | Day 1 (Single Dose) | Day 7 (Multiple Doses) | Reference |

| Cmax (ng/mL) | 0.121 | 0.174 | [5] |

| Time to Cmax (Tmax) | Up to 4 hours post-dose | Not specified | [5] |

Urinary Excretion

Following oral administration, the contribution of metabolites to the total urinary recovery highlights that renal clearance of the parent drug is the primary elimination pathway.

| Compound | Percentage of Urinary Recovery | Reference |

| Unchanged Olopatadine | ~60-70% | [1] |

| Olopatadine N-oxide (M3) | 4.1% | |

| N-desmethyl Olopatadine (M1) | ≤1.6% |

Experimental Protocols

The simultaneous quantification of Olopatadine, Olopatadine N-oxide, and the Olopatadine-d3 internal standard in a biological matrix such as plasma is achieved using a validated LC-MS/MS method. The following represents a synthesized, representative protocol based on published methodologies.

Materials and Reagents

-

Olopatadine, Olopatadine N-oxide, and Olopatadine-d3 reference standards

-

HPLC-grade Acetonitrile, Methanol, and Water

-

Formic Acid (reagent grade)

-

Human Plasma (with anticoagulant, e.g., K2-EDTA)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18) or Protein Precipitation Reagents

Sample Preparation (Solid-Phase Extraction)

-

Spiking: To 200 µL of plasma sample, add 20 µL of the Olopatadine-d3 internal standard working solution (e.g., at 100 ng/mL).

-

Pre-treatment: Add 200 µL of a buffer (e.g., 100 mM ammonium formate) and vortex.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1260 Infinity or equivalent |

| Column | Zorbax Eclipse Plus C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Sciex API 4000 or equivalent Triple Quadrupole |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Mass Spectrometry Parameters (MRM Transitions)

Multiple Reaction Monitoring (MRM) is used for selective quantification.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Olopatadine | 338.2 | 165.1 | 35 |

| Olopatadine N-oxide | 354.2 | 338.2 (Loss of Oxygen) | 25 |

| Olopatadine-d3 (IS) | 341.2 | 168.1 | 35 |

References

The Critical Role of Olopatadine-d3 N-Oxide in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Olopatadine-d3 N-Oxide as an internal standard in the bioanalytical assays essential for pharmacokinetic (PK) studies of Olopatadine. While Olopatadine is a widely used antihistamine and mast cell stabilizer, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its therapeutic efficacy and safety. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for achieving the accuracy and precision required in regulatory submissions and clinical research.

Introduction to Olopatadine and the Imperative for Precise Bioanalysis

Olopatadine is a potent selective histamine H1-receptor antagonist used in the treatment of allergic conjunctivitis and rhinitis.[1][2][3][4] Its mechanism of action involves inhibiting the release of histamine and other inflammatory mediators from mast cells.[5][6] Pharmacokinetic studies are crucial to characterize the drug's behavior in the body, informing dosing regimens and formulation development.

Accurate quantification of Olopatadine in biological matrices such as plasma, serum, or tears is challenging due to low concentrations and potential matrix effects. Bioanalytical methods, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have become the preferred technique for their high sensitivity and specificity.[7] The integrity of LC-MS/MS data heavily relies on the use of an appropriate internal standard (IS).[8][9][10][11] An IS is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[12][13]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[8][9] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring the most effective compensation for experimental variability.[8] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are a common type of SIL-IS.[7][9][14][15] This substitution results in a mass shift that is easily detectable by a mass spectrometer, without significantly altering the compound's chemical behavior.[14]

This compound: The Ideal Internal Standard for Olopatadine Pharmacokinetics

Olopatadine is metabolized in the body, with one of its metabolites being Olopatadine N-Oxide.[5] For the bioanalysis of Olopatadine, its deuterated metabolite, this compound, represents a theoretically ideal internal standard. Although published studies have often utilized structurally analogous compounds like amitriptyline or loratadine as internal standards for Olopatadine quantification, the use of a stable isotope-labeled version of a major metabolite offers distinct advantages.[3][5][6][14]

Advantages of using this compound as an IS:

-

Compensates for Metabolic Variability: As a derivative of Olopatadine itself, it can, to some extent, account for any in-process metabolic changes that might occur post-sample collection.

-

Similar Extraction and Chromatographic Behavior: Its structural similarity to Olopatadine ensures that it behaves almost identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and chromatographic separation.

-

Correction for Matrix Effects: It helps to mitigate the ion suppression or enhancement effects from endogenous components in the biological matrix, a common challenge in LC-MS/MS analysis.[9]

The logical relationship for utilizing a stable isotope-labeled internal standard in a pharmacokinetic workflow is illustrated below.

Caption: Logical workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Olopatadine in Human Plasma

This section outlines a model experimental protocol for the determination of Olopatadine in human plasma using this compound as an internal standard, based on established methodologies for Olopatadine bioanalysis.[5][6][14]

Materials and Reagents

-

Olopatadine Hydrochloride reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Olopatadine and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Olopatadine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

The following diagram illustrates a typical sample preparation workflow.

Caption: Experimental workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of Olopatadine.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or gradient elution, optimized for separation |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Olopatadine | 338.2 | 165.1 | Optimized Value |

| This compound | 357.4 (Hypothetical) | Optimized Value | Optimized Value |

Note: The m/z value for this compound is hypothetical and would need to be confirmed experimentally. The product ion and collision energy would also require optimization.

Method Validation

The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9] Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range (e.g., 0.2-100 ng/mL).[3][5][6][14]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).[5][6][14]

-

Matrix Effect: Assessing the impact of the biological matrix on ionization.[9]

-

Recovery: Determining the efficiency of the extraction process.

-

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

The use of this compound as an internal standard is a superior approach for the quantification of Olopatadine in pharmacokinetic studies. Its properties as a stable isotope-labeled derivative of a key metabolite ensure that it closely mimics the behavior of the parent drug throughout the analytical process. This leads to more accurate, precise, and reliable data, which is fundamental for making informed decisions in drug development and for meeting stringent regulatory requirements. This guide provides a comprehensive framework for researchers and scientists to develop and validate robust bioanalytical methods for Olopatadine, ultimately contributing to a better understanding of its clinical pharmacology.

References

- 1. Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass sp… [ouci.dntb.gov.ua]

- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. Olopatadine N-Oxide - Acanthus Research [acanthusresearch.com]

- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma. | Sigma-Aldrich [sigmaaldrich.com]

- 9. omicsonline.org [omicsonline.org]

- 10. turkjps.org [turkjps.org]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Metabolic N-Oxidation of Olopatadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine, a potent and selective histamine H1 receptor antagonist, is an effective treatment for allergic conjunctivitis and rhinitis. While it is primarily excreted unchanged in the urine, a portion of the administered dose undergoes metabolism to form two primary metabolites: N-monodemethylolopatadine (M1) and olopatadine N-oxide (M3).[1] This technical guide provides an in-depth exploration of the metabolic conversion of olopatadine to its N-oxide metabolite. It details the enzymatic pathways involved, presents available quantitative data, outlines representative experimental protocols for studying this metabolic route, and provides visualizations of the key processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug metabolism and development.

Introduction to Olopatadine Metabolism

Olopatadine is a tricyclic anti-allergic agent that exerts its therapeutic effects by blocking the action of histamine on H1 receptors.[2] Understanding its metabolic fate is crucial for a complete pharmacological profile. The metabolism of olopatadine is not extensive, with a significant portion of the drug being eliminated without modification through renal excretion.[3][4] However, the metabolites that are formed, particularly olopatadine N-oxide, are of interest in drug metabolism studies.

In vitro studies utilizing human liver microsomes have identified two principal metabolites. The N-demethylation pathway, leading to N-monodemethylolopatadine (M1), is catalyzed almost exclusively by the cytochrome P450 enzyme CYP3A4.[1] The focus of this guide, the formation of olopatadine N-oxide (M3), is primarily mediated by a different class of enzymes: the flavin-containing monooxygenases (FMOs).[1] Specifically, FMO1 and FMO3 have been identified as the key enzymes responsible for the N-oxidation of the dimethylamino moiety of olopatadine.[1]

Quantitative Analysis of Olopatadine N-Oxide Formation

Quantitative data on the formation of olopatadine N-oxide is essential for understanding the significance of this metabolic pathway. The following table summarizes the available data on the rate of formation of olopatadine's primary metabolites in a key in vitro system.

| Metabolite | Enzyme(s) | System | Formation Rate (pmol/min/mg protein) | Reference |

| Olopatadine N-oxide (M3) | FMO1, FMO3 | Human Liver Microsomes | 2.50 | [1] |

| N-monodemethylolopatadine (M1) | CYP3A4 | Human Liver Microsomes | 0.330 | [1] |

Note: As of the latest literature review, specific Michaelis-Menten constants (Km and Vmax) for the N-oxidation of olopatadine by FMO1 and FMO3 have not been published. The formation rate presented is a valuable indicator of the metabolic velocity under the specified experimental conditions.

Enzymatic Pathway of Olopatadine N-Oxidation

The conversion of olopatadine to its N-oxide is a Phase I metabolic reaction. The diagram below illustrates this enzymatic transformation.

Experimental Protocols

This section provides detailed, representative methodologies for studying the in vitro metabolism of olopatadine to its N-oxide. These protocols are based on established practices for in vitro drug metabolism studies.

In Vitro Metabolism of Olopatadine using Human Liver Microsomes

This protocol describes a general procedure to assess the formation of olopatadine N-oxide in a pooled human liver microsomal system.

Objective: To determine the rate of formation of olopatadine N-oxide from olopatadine in human liver microsomes.

Materials:

-

Olopatadine

-

Olopatadine N-oxide standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of olopatadine in a suitable solvent (e.g., methanol or DMSO) and dilute it in potassium phosphate buffer to the desired final concentrations.

-

In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the olopatadine solution.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final volume is typically 200-500 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). Linearity of the reaction over time should be established in preliminary experiments.

-

-

Termination of the Reaction:

-

Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the presence and quantity of olopatadine N-oxide using a validated LC-MS/MS method (see section 4.3 for a representative method).

-

-

Data Analysis:

-

Construct a calibration curve using the olopatadine N-oxide standard.

-

Calculate the concentration of the N-oxide metabolite formed at each time point.

-

Determine the initial rate of formation, typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.

-

Metabolism using Recombinant Human FMO Isoforms

This protocol is designed to identify the specific FMO enzymes responsible for olopatadine N-oxidation.

Objective: To determine the catalytic activity of specific recombinant human FMO isoforms (FMO1 and FMO3) in the formation of olopatadine N-oxide.

Materials:

-

Olopatadine

-

Olopatadine N-oxide standard

-

Recombinant human FMO1 and FMO3 enzymes (commercially available, often in insect cell microsomes)

-

NADPH

-

Potassium phosphate buffer (pH 7.4 or as optimized for FMO activity, often slightly more basic)

-

Other materials as listed in section 4.1

Procedure:

-

Preparation and Incubation: The procedure is similar to that described in section 4.1, with the following key differences:

-

Instead of pooled human liver microsomes, use a specific concentration of the recombinant FMO1 or FMO3 enzyme preparation.

-

The reaction is initiated by the addition of NADPH (a regenerating system can also be used).

-

Control incubations without the enzyme or without NADPH should be included to ensure that the observed metabolite formation is enzymatic and cofactor-dependent.

-

-

Data Analysis:

-

The rate of olopatadine N-oxide formation is calculated for each FMO isoform and expressed as pmol of metabolite formed per minute per pmol of FMO enzyme. This allows for a direct comparison of the catalytic efficiency of the different isoforms.

-

Representative LC-MS/MS Method for Olopatadine N-Oxide Quantification

This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of olopatadine N-oxide in in vitro samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3-0.5 mL/min for a UHPLC system.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-10 µL.

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical - requires optimization):

-

Olopatadine N-oxide: Precursor ion (Q1) -> Product ion (Q3)

-

Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

-

The specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined by infusing the analytical standards into the mass spectrometer.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the analytes.

Signaling Pathway

Olopatadine's primary pharmacological effect is the selective antagonism of the histamine H1 receptor. There is no evidence to suggest that its metabolite, olopatadine N-oxide, has a distinct signaling pathway or significantly contributes to the overall pharmacological activity. The diagram below illustrates the signaling cascade that is inhibited by olopatadine.

Conclusion

The N-oxidation of olopatadine to olopatadine N-oxide is a recognized, albeit minor, metabolic pathway primarily catalyzed by the FMO1 and FMO3 enzymes. This technical guide has provided a comprehensive overview of this metabolic process, including the available quantitative data on its formation rate, detailed representative experimental protocols for its in vitro investigation, and a visualization of the relevant enzymatic and signaling pathways. While specific kinetic constants for the N-oxidation of olopatadine are not currently available in the public domain, the methodologies and data presented herein offer a solid foundation for researchers and drug development professionals working with this compound. Further research to elucidate the precise kinetic parameters of the FMO-mediated N-oxidation would be a valuable addition to the understanding of olopatadine's metabolic profile.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Olopatadine-d3 N-Oxide: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Olopatadine-d3 N-Oxide. This compound is a labeled metabolite of Olopatadine, an antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as rhinitis and conjunctivitis. The deuterated form serves as an internal standard in pharmacokinetic studies. This document is intended to assist researchers, scientists, and drug development professionals in interpreting and utilizing the information provided in a CoA for this compound.

Compound Identification and Properties

A Certificate of Analysis for this compound will begin with fundamental identification and chemical property data. This information is crucial for ensuring the correct material is being used and for understanding its basic characteristics.

| Identifier | Value |

| Chemical Name | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid |

| CAS Number | 1246832-94-9[1] |

| Molecular Formula | C₂₁H₂₀D₃NO₄[1] |

| Molecular Weight | 356.43[1] |

| Physical Property | Value |

| Appearance | Pale Yellow Solid[1] |

| Melting Point | 108-112°C (decomposes)[2] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[1] |

Analytical Data

The core of a CoA is the presentation of analytical data that confirms the identity, purity, and quality of the compound. While a specific batch's results are not publicly available, this section outlines the typical tests performed and provides representative data.

| Test | Method | Acceptance Criteria | Typical Result |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥ 95% | > 95%[3] |

| Identity (by ¹H NMR) | Proton Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |

| Identity (by MS) | Mass Spectrometry | Conforms to molecular weight | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium incorporation | ≥ 99% |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results. The following are generalized protocols for the key experiments cited in a typical CoA for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the chromophore of Olopatadine N-Oxide.

-

Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.

-

Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Analysis Mode: Can be run in either positive or negative ion mode.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular ion peak should correspond to the calculated molecular weight of this compound. The relative intensities of the deuterated and non-deuterated isotopic peaks are used to calculate the isotopic purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of the compound.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

-

Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows chemical shifts and coupling constants that are characteristic of the protons in the this compound structure. The absence of signals corresponding to the deuterated positions confirms successful labeling.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical workflow from receiving a compound to its use in research, with the Certificate of Analysis as a central checkpoint.

Caption: Logical workflow for the receipt and quality control of a chemical standard using its Certificate of Analysis.

This guide serves as a foundational resource for understanding the critical information presented in a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.

References

A Technical Guide to Olopatadine-d3 N-Oxide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Olopatadine-d3 N-Oxide, a deuterated metabolite of the antihistamine Olopatadine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development. This compound is a critical tool for use as an internal standard in quantitative analyses, leveraging the stability of deuterium labeling to enhance analytical accuracy.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards for research and development purposes. Sourcing from a reputable supplier is crucial to ensure the quality and integrity of the material for experimental use. The table below lists some of the commercial suppliers for this compound.

| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight |

| Toronto Research Chemicals (LGC Standards) | --INVALID-LINK-- | 1246832-94-9 | C₂₁H₂₀D₃NO₄ | 356.43 |

| ChemicalBook | --INVALID-LINK-- | 1246832-94-9 | C₂₁H₂₀D₃NO₄ | 356.43 |

| Mithridion | --INVALID-LINK-- | 1246832-94-9 | C₂₁H₂₀D₃NO₄ | 356.43 |

| Lotusfeet Pharma | --INVALID-LINK-- | 1246832-94-9 | C₂₁H₂₀D₃NO₄ | 356.43 |

| Cleanchem Laboratories | --INVALID-LINK-- | 1331666-71-7 | Not Specified | Not Specified |

| Pharmaffiliates | --INVALID-LINK-- | 1246832-94-9 | C₂₁H₂₀D₃NO₄ | 356.43 |

| Axios Research | --INVALID-LINK-- | Not Specified | C₂₁H₂₀D₃NO₄ | 356.44 |

Physicochemical Properties and Data

The following table summarizes key physicochemical data for this compound. This information is typically provided in the Certificate of Analysis (CoA) from the supplier.

| Parameter | Typical Specification/Value |

| Purity (by HPLC) | >95%[1] (specification for non-deuterated form) |

| Isotopic Enrichment | ≥98% Deuterium Incorporation (typical for deuterated standards) |

| Appearance | White to Off-White Solid |

| Melting Point | 108-112°C (decomposes)[2] |

| Storage Temperature | -20°C[1] |

| Solubility | Soluble in Methanol, DMSO |

Synthesis and Experimental Protocols

The synthesis of this compound involves two key stages: the synthesis of the deuterated precursor, Olopatadine-d3, followed by its oxidation to the corresponding N-oxide.

Synthesis of Olopatadine-d3

While a specific protocol for Olopatadine-d3 is not publicly detailed, a common strategy for introducing deuterium at the N,N-dimethyl group involves using a deuterated alkylating agent. A plausible synthetic route would be the N-alkylation of a suitable amine precursor with a deuterated methyl source, such as iodomethane-d3 or dimethyl-d6 sulfate.

General Protocol for N-Oxidation of Tertiary Amines

The conversion of the tertiary amine group in Olopatadine-d3 to its N-oxide can be achieved through various established oxidation methods. A general experimental protocol using a common oxidizing agent like hydrogen peroxide is provided below. This protocol is based on general procedures for the N-oxidation of tertiary amines and would require optimization for this specific substrate.[1][3][4]

Materials:

-

Olopatadine-d3

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol or another suitable solvent

-

Catalyst (e.g., flavin, ruthenium, or tungsten-based catalysts - optional but can improve efficiency)[1][3][4]

-

Manganese dioxide (for quenching excess H₂O₂)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Celite or a similar filter aid

-

Solvents for purification (e.g., dichloromethane, methanol)

Procedure:

-

Dissolve Olopatadine-d3 in a suitable solvent such as methanol in a round-bottom flask.

-

If using a catalyst, add it to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench any excess hydrogen peroxide by the careful addition of a small amount of manganese dioxide until gas evolution ceases.

-

Filter the mixture through a pad of Celite to remove the manganese dioxide and any catalyst residues.

-

Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product using column chromatography on silica gel or preparative HPLC to yield the pure N-oxide.

Analytical Methodologies

This compound is primarily utilized as an internal standard for the quantification of Olopatadine N-Oxide in biological matrices using LC-MS or LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.

General LC-MS/MS Method Protocol

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of this compound solution as the internal standard.

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Vortex the sample and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

-

Liquid Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is commonly employed. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both Olopatadine N-Oxide and this compound.

Method Validation

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

| Validation Parameter | Description |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The range over which the method is accurate and precise. |

| Accuracy | The closeness of the measured values to the true values. |

| Precision | The degree of scatter between a series of measurements of the same sample. |

| Recovery | The efficiency of the extraction process. |

| Matrix Effect | The effect of other components in the sample matrix on the ionization of the analyte and internal standard. |

| Stability | The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.[5] |

Stability and Storage

Deuterated standards are generally stable, but proper storage is essential to maintain their integrity.

-

Storage: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

-

Stability: Long-term stability should be assessed as part of the analytical method validation. Potential issues to consider include degradation of the N-oxide functionality and H/D back-exchange, although the latter is less likely for deuterium on a methyl group.[5]

This technical guide provides a foundational understanding of this compound for its application in a research setting. For specific and detailed information, researchers should always refer to the Certificate of Analysis provided by their supplier and consult relevant scientific literature for method development and validation.

References

Methodological & Application

Application Notes and Protocols: Olopatadine-d3 N-Oxide as an Internal Standard in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of pharmaceuticals in biological matrices, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and reproducible results.[1] This is particularly crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods to compensate for variability in sample preparation and matrix effects.[2][3] Olopatadine-d3 N-Oxide, a deuterated form of the M3 metabolite of Olopatadine, serves as an ideal internal standard for the quantification of Olopatadine and its metabolites in various biological samples. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization, thereby correcting for potential analytical errors.[4]

Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[5][6] Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic and bioequivalence studies. This document provides detailed application notes and protocols for the use of this compound as an internal standard in such analyses.

Mechanism of Action of Olopatadine

Olopatadine exerts its anti-allergic effects through a dual mechanism of action. Firstly, it is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.[1][5][6] Secondly, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[4][5]

Experimental Protocols

This section outlines a general protocol for the quantification of Olopatadine in human plasma using this compound as an internal standard. This method can be adapted for other biological matrices with appropriate validation.

Materials and Reagents

-

Olopatadine hydrochloride reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Olopatadine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Olopatadine primary stock solution with 50% methanol to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.

Sample Preparation: Solid Phase Extraction (SPE)

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex mix the sample for 30 seconds.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

Table 3: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Olopatadine | 338.2 | 165.1 | 25 |

| This compound (IS) | 357.2 | 165.1 | 28 |

Note: The MRM transition for this compound is predicted based on the structure of Olopatadine and the addition of an oxygen atom and three deuterium atoms. The precursor ion reflects the addition of a proton to the deuterated N-oxide molecule. The product ion is a common fragment of the Olopatadine core structure. These values should be confirmed and optimized experimentally.

Data Analysis and Method Validation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of Olopatadine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of Olopatadine in the QC and unknown samples is then calculated from the regression equation.

Method Validation

The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include the following parameters:

-

Selectivity and Specificity: Assessed by analyzing blank biological matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Accuracy and Precision: Determined by analyzing QC samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days.

-

Recovery: The extraction efficiency of the analytical method.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Olopatadine in biological matrices. Its stable isotope-labeled nature ensures high accuracy and precision by effectively compensating for variations inherent in the analytical process. The detailed protocols and parameters provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a high-quality bioanalytical method for Olopatadine.

References

- 1. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. journals.co.za [journals.co.za]

Application Note: Quantitative Analysis of Olopatadine and its N-Oxide Metabolite in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-allergic agent Olopatadine and its major metabolite, Olopatadine N-Oxide, in human plasma. To ensure the highest degree of accuracy and precision, this protocol utilizes Olopatadine-d3 N-Oxide as a stable isotope-labeled internal standard (SIL-IS) for the N-Oxide metabolite. The use of a deuterated internal standard is critical as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring precise bioanalysis.

Introduction

Olopatadine is a selective histamine H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[2][3] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic profiling. Olopatadine is not extensively metabolized, but its primary circulating metabolites include Olopatadine N-Oxide and N-desmethyl olopatadine.[4][5] The N-oxide metabolite is formed by flavin-containing monooxygenase enzymes (FMO1 and FMO3).[5]

LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and throughput.[6][7] A key component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered ideal because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during the entire analytical process.[8][1] This protocol employs this compound, a labeled version of the metabolite, to ensure reliable quantification.

Metabolic Pathway of Olopatadine

Olopatadine undergoes limited metabolism in the body. One of the key metabolic pathways involves the oxidation of the dimethylamino group to form Olopatadine N-Oxide.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Olopatadine Monograph for Professionals - Drugs.com [drugs.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. LC-MS Method Development [intertek.com]

- 8. resolvemass.ca [resolvemass.ca]

Application Note: Quantification of Olopatadine in Human Plasma by LC-MS/MS using a Deuterated N-Oxide Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction